molecular formula C20H25NO B15211770 3-(3-Benzyloxyphenyl)-3-propylpyrrolidine CAS No. 27443-56-7

3-(3-Benzyloxyphenyl)-3-propylpyrrolidine

Cat. No.: B15211770
CAS No.: 27443-56-7
M. Wt: 295.4 g/mol
InChI Key: NLJPWCQDTXGATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of a benzyloxy group and a propyl chain attached to the phenyl ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, ensuring a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with various biological macromolecules, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Benzyloxy)phenyl)-3-methylpyrrolidine
  • 3-(3-(Benzyloxy)phenyl)-3-ethylpyrrolidine
  • 3-(3-(Benzyloxy)phenyl)-3-butylpyrrolidine

Uniqueness

3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

CAS No.

27443-56-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-3-propylpyrrolidine

InChI

InChI=1S/C20H25NO/c1-2-11-20(12-13-21-16-20)18-9-6-10-19(14-18)22-15-17-7-4-3-5-8-17/h3-10,14,21H,2,11-13,15-16H2,1H3

InChI Key

NLJPWCQDTXGATR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.